
4-(4-ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide, also known as EMBI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EMBI is a member of the butanamide family of compounds and is known for its unique chemical structure and properties. In
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Morpholine derivatives are widely studied for their therapeutic potential. For example, morpholine moiety-containing compounds have been synthesized and evaluated for their anticonvulsant (Kamiński et al., 2015)[https://consensus.app/papers/design-synthesis-anticonvulsant-activity-compounds-kamiński/77f4783443935711aaa2215feb0c4218/?utm_source=chatgpt], Src kinase inhibition (Boschelli et al., 2001)[https://consensus.app/papers/optimization-4phenylamino3quinolinecarbonitriles-boschelli/422c67fe67bd550092c863e3df459762/?utm_source=chatgpt], and neurokinin-1 receptor antagonist activities (Harrison et al., 2001)[https://consensus.app/papers/orally-neurokinin1-receptor-antagonist-administration-harrison/1d83cc3d73b65113b32657390903a8e9/?utm_source=chatgpt]. These studies highlight the versatility of morpholine and its derivatives in developing new therapeutic agents.
Environmental Fate and Degradation
The environmental fate of compounds related to alkylphenol ethoxylates, which share structural similarities with the compound , has been a topic of research (Hawrelak et al., 1999)[https://consensus.app/papers/fate-degradation-products-surfactants-recycled-paper-hawrelak/c332ae7e0f7957d39d05bb4e49c965e5/?utm_source=chatgpt]. These studies focus on the microbial degradation of surfactants into more lipophilic products with estrogenic potential, indicating the ecological impact and biodegradation pathways of such compounds.
Propiedades
IUPAC Name |
4-(4-ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-2-18-5-11-21(12-6-18)27-15-3-4-22(25)23-19-7-9-20(10-8-19)24-13-16-26-17-14-24/h5-12H,2-4,13-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUAPDZRDFKRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2645592.png)
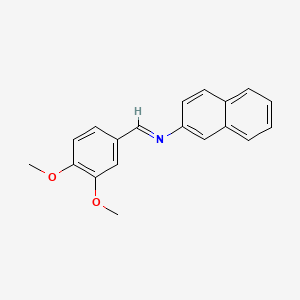

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2645596.png)
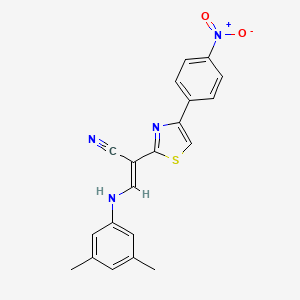
![2-(2-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2645600.png)
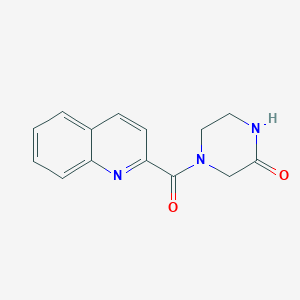
![2-[N-(2,4-dichlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2645602.png)
![5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2645603.png)
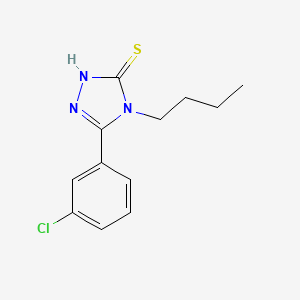
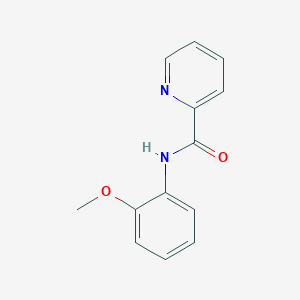
![[(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane](/img/structure/B2645609.png)
![1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2645611.png)